SiR-NHS
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Overview
Description
SiR-NHS is the N-hydroxysuccinimidyl ester form of the fluorophore silicon rhodamine. This compound reacts readily with primary and secondary amines, allowing the preparation of custom silicon rhodamine conjugates via amide bond formation. It is known for its far-red absorption and emission wavelengths, high extinction coefficient, high photostability, and compatibility with super-resolution microscopy techniques such as STED and SIM .
Preparation Methods
SiR-NHS is synthesized by reacting silicon rhodamine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent hydrolysis . Industrial production methods involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
SiR-NHS primarily undergoes nucleophilic substitution reactions with amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugating silicon rhodamine to various biomolecules such as proteins, peptides, and oligonucleotides . The major product formed from these reactions is the silicon rhodamine conjugate, which retains the photophysical properties of the parent fluorophore.
Scientific Research Applications
SiR-NHS is widely used in scientific research for labeling and imaging applications. Its far-red fluorescence makes it ideal for live-cell imaging, as it minimizes phototoxicity and autofluorescence from cellular components . It is commonly used in super-resolution microscopy to visualize cellular structures and dynamics with high spatial resolution. Additionally, this compound conjugates are employed in studying protein-protein interactions, tracking biomolecules, and evaluating cellular functions in various biological and medical research fields .
Mechanism of Action
The mechanism of action of SiR-NHS involves the formation of a covalent amide bond between the silicon rhodamine fluorophore and the target biomolecule. This covalent attachment ensures that the fluorophore remains stably linked to the biomolecule, allowing for accurate and long-term imaging . The far-red fluorescence of silicon rhodamine enables deep tissue penetration and reduces background fluorescence, enhancing the clarity and resolution of the images obtained.
Comparison with Similar Compounds
SiR-NHS is unique among fluorophores due to its combination of far-red absorption and emission wavelengths, high photostability, and compatibility with super-resolution microscopy . Similar compounds include other NHS esters of fluorophores such as fluorescein-NHS, rhodamine-NHS, and cyanine-NHS. these compounds typically have different absorption and emission wavelengths, photostability, and suitability for specific imaging applications. This compound stands out for its superior performance in live-cell imaging and super-resolution microscopy .
Properties
Molecular Formula |
C31H29N3O6Si |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H29N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-17H,1-6H3 |
InChI Key |
MZLXBVNVVHZTAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
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